N-Nitrosomorpholine
Overview
Description
N-Nitrosomorpholine is an organic compound known for its carcinogenic and mutagenic properties . It is a pale yellow powder with the chemical formula C₄H₈N₂O₂ and a molar mass of 116.12 g/mol . This compound is primarily produced through the nitrosation of morpholine and is found in various industrial and consumer products, including rubber, tobacco, and certain foods .
Scientific Research Applications
N-Nitrosomorpholine has several applications in scientific research:
Mechanism of Action
Target of Action
N-Nitrosomorpholine (NNM, NMOR) is an organic compound known to be a carcinogen and mutagen . The primary targets of this compound are the liver, nasal cavity, oral cavity, and vascular system . These organs are susceptible to the carcinogenic effects of this compound, leading to the formation of tumors .
Mode of Action
NMOR and its metabolites may induce DNA damage by directly forming reactive oxygen species or compounds which crosslink DNA . In a rat model, it was observed that NMOR is hydroxylated, probably by a P450 enzyme, alpha to the N-nitroso moiety .
Biochemical Pathways
Biochemical studies have shown that the formation of this compound from morpholine and nitrite at neutral pH is an enzyme-mediated reaction closely associated with molybdenoenzymes such as the nitrate reductase/formate hydrogenlyase system . This indicates that the compound affects the nitrate reductase pathway and its downstream effects.
Pharmacokinetics
It is known that this compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The result of this compound’s action is the induction of tumors in the liver, nasal cavity, oral cavity, and vascular system . This is due to the compound’s carcinogenic and mutagenic properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound can be generated from N-nitrosating species formed by salivary nitrite and stomach acid, potentially leading to more damage in individuals with acid reflux . Furthermore, this compound is a component of tobacco products , and its presence in these products can increase the risk of exposure and subsequent health effects. The compound can also be found in several cosmetic products , indicating that its action can be influenced by the product formulation and usage conditions.
Safety and Hazards
Future Directions
The presence of N-Nitrosamines in drug products is currently an area of high regulatory and industry scrutiny . The European Medicines Agency (EMA) has updated the document “Questions and answers for marketing authorization holders/applicants on the CHMP Opinion for the Article 5 (3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products” with the acceptance limit applicable for N-Nitrosomorpholine .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitrosomorpholine is most commonly synthesized from morpholine. The nitrosation process involves the reaction of morpholine with nitrous acid or other nitrosating agents . Another method involves the reaction of dimorpholinomethane with fuming nitric acid .
Industrial Production Methods: In industrial settings, this compound is often produced unintentionally during the manufacturing of rubber products. Morpholine derivatives used in rubber production can undergo nitrosation, leading to the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: N-Nitrosomorpholine can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction can yield amines .
Comparison with Similar Compounds
N-Nitrosomorpholine is part of a broader class of compounds known as nitrosamines. Similar compounds include:
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosopyrrolidine (NPYR)
- N-Nitrosopiperidine (NPIP)
Uniqueness: What sets this compound apart from other nitrosamines is its specific use in rubber manufacturing and its presence in certain consumer products like tobacco and food . Its unique structure also makes it a valuable compound for studying the mechanisms of nitrosamine-induced carcinogenesis .
Properties
IUPAC Name |
4-nitrosomorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c7-5-6-1-3-8-4-2-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXDGKXYMTYWTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
Record name | N-NITROSOMORPHOLINE | |
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DSSTOX Substance ID |
DTXSID4021056 | |
Record name | N-Nitrosomorpholine | |
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Molecular Weight |
116.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-nitrosomorpholine appears as yellow crystals. Golden liquid with many crystals at 68 °F. (NTP, 1992), Yellow solid; mp = 29 deg C; [Merck Index] Crystals; [MSDSonline], Yellow crystals. Golden liquid with many crystals at 68 °F. | |
Record name | N-NITROSOMORPHOLINE | |
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Boiling Point |
435 to 436 °F at 747 mmHg (NTP, 1992), 224-224.5 °C at 747 mm Hg, BP: 139-140 °C at 25 mm Hg, 435 °F at 747 mmHg | |
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Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble in organic solvents, Miscible in water in all proportions | |
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Vapor Pressure |
25 mmHg (NTP, 1992), 0.03 [mmHg], 25 mmHg | |
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Color/Form |
Yellow crystals | |
CAS No. |
59-89-2, 67587-56-8 | |
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Record name | 4-Nitrosomorpholine | |
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Melting Point |
84 °F (NTP, 1992), 29 °C, 84 °F | |
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Retrosynthesis Analysis
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